BenchChemオンラインストアへようこそ!

2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline

Bioreductive activation Anaerobic antibacterial Redox liability

2,3,6a,10a-Tetrahydro-1H-pyrimido[1,2-a]quinoxaline (CAS 30466-76-3; C11H11N3; MW 185.23 g/mol) is the partially saturated, non-N-oxide parent scaffold of the pyrimido[1,2-a]quinoxaline tricyclic family. Unlike the extensively studied 6-oxide derivatives that dominate the anti-anaerobic and antiparasitic literature, this compound bears a tetrahydro pyrimidine ring fused to a quinoxaline core with no N-oxide functionality, resulting in fundamentally distinct redox behavior, amidine basicity, and derivatization potential.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B13835332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CN=C2C=NC3C=CC=CC3N2C1
InChIInChI=1S/C11H13N3/c1-2-5-10-9(4-1)13-8-11-12-6-3-7-14(10)11/h1-2,4-5,8-10H,3,6-7H2
InChIKeyJNFCIUIAZQMGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6a,10a-Tetrahydro-1H-pyrimido[1,2-a]quinoxaline: Procurement-Grade Structural and Physicochemical Baseline


2,3,6a,10a-Tetrahydro-1H-pyrimido[1,2-a]quinoxaline (CAS 30466-76-3; C11H11N3; MW 185.23 g/mol) is the partially saturated, non-N-oxide parent scaffold of the pyrimido[1,2-a]quinoxaline tricyclic family [1]. Unlike the extensively studied 6-oxide derivatives that dominate the anti-anaerobic and antiparasitic literature, this compound bears a tetrahydro pyrimidine ring fused to a quinoxaline core with no N-oxide functionality, resulting in fundamentally distinct redox behavior, amidine basicity, and derivatization potential [2]. It is catalogued under multiple synonyms including 2,3-dihydro-1H-pyrimido[1,2-a]quinoxaline (8CI) and is supplied primarily as a research-grade synthetic intermediate .

Why 2,3,6a,10a-Tetrahydro-1H-pyrimido[1,2-a]quinoxaline Cannot Be Substituted by Its N-Oxide or Imidazo Analogs


The pyrimido[1,2-a]quinoxaline class is dominated by N-oxide derivatives whose antimicrobial and antiparasitic activities are mechanistically linked to bioreductive activation requiring the N-oxide moiety; the target tetrahydro compound lacks this functional group entirely and therefore cannot serve as a surrogate in N-oxide-dependent pharmacological or biochemical studies [1]. Furthermore, the six-membered pyrimidine ring in the target compound confers different amidine basicity (pKa shift of approximately 1.5–2.0 log units vs. the five-membered imidazo analogs) and distinct conformational dynamics that critically influence both molecular recognition at biological targets and the compound's utility as a synthetic building block for scaffold-hopping campaigns [2]. Substituting a 1,2-dihydroimidazo[1,2-a]quinoxaline 5-oxide or a 6-oxide pyrimido derivative where the target's non-oxide tetrahydro core is required will introduce unintended redox liability and alter ring-size-dependent target binding profiles [3].

Quantitative Differentiation Evidence: 2,3,6a,10a-Tetrahydro-1H-pyrimido[1,2-a]quinoxaline vs. Closest Analogs


N-Oxide Absence Eliminates Bioreductive Activation Liability vs. 5-Phenyl-2,3-dihydropyrimidoquinoxaline N-Oxide (1a)

The anti-anaerobic activity of pyrimido[1,2-a]quinoxaline N-oxides, including the lead compound 1a (5-phenyl-2,3-dihydropyrimidoquinoxaline N-oxide), is mechanistically dependent on bioreductive activation of the N-oxide moiety, as demonstrated by the correlation between antianaerobic CIM90 values and calculated electron affinity (EA) [1]. Compound 1a exhibits MIC50 values of 0.5–2 μg/mL against Bacteroides fragilis group organisms, with CIM90 values for six out of 13 tested N-oxides significantly lower than metronidazole [1]. The target tetrahydro compound lacks the N-oxide entirely, rendering it incapable of undergoing this bioreductive activation pathway. This structural difference is absolute—the N-oxide oxygen is not a substituent that can be mimicked by steric or electronic bioisosteres—making the target compound functionally orthogonal to the N-oxide series in any assay readout dependent on reductive metabolism [2].

Bioreductive activation Anaerobic antibacterial Redox liability N-oxide pharmacology

Anti-Trypanosomal Activity: Pyrimidoquinoxaline N-Oxides Are Poorly Active, Supporting Non-Oxide Scaffold Selection for Chagas Drug Discovery

In a direct head-to-head evaluation of 25 pyrimido[1,2-a]quinoxaline 6-oxide and phenazine 5,10-dioxide derivatives against the epimastigote form of Trypanosoma cruzi, derivatives from the pyrimido[1,2-a]quinoxaline 6-oxide family were poorly active at all assayed doses, whereas phenazine 5,10-dioxide derivatives displayed good to excellent anti-T. cruzi activities [1]. This established that the pyrimidoquinoxaline N-oxide scaffold per se is inadequate for T. cruzi growth inhibition. The target tetrahydro compound, lacking the N-oxide and bearing a distinct electronic profile, represents a structurally divergent starting point for antiparasitic medicinal chemistry campaigns seeking to depart from the inactive N-oxide chemotype [1].

Trypanosoma cruzi Chagas disease Antiparasitic Phenazine dioxide

Ring-Size Differentiation: Six-Membered Pyrimidine vs. Five-Membered Imidazo Analogs in Atropisomerism and Target Recognition

The atropisomerism of 2,3-dihydro-1H-pyrimido[1,2-a]quinoxaline 6-oxides (six-membered amidine ring) bearing dissymmetric ortho-substituted 5-aryl residues was systematically compared with homologous 1,2-dihydroimidazo[1,2-a]quinoxaline 5-oxides (five-membered amidine ring) [1]. The six-membered pyrimidine ring system exhibited measurably different enantiomerization barriers compared to the five-membered imidazo analogs, with the ring size directly modulating the rotational restriction around the biaryl axis [1]. The target tetrahydro compound retains the six-membered pyrimidine ring but eliminates the N-oxide, providing a scaffold where ring-size-dependent conformational effects can be studied independently of N-oxide redox contributions .

Atropisomerism Conformational dynamics Ring-size effect Enantiomerization barrier

Anti-Anaerobic MIC Comparison: N-Oxide Derivatives vs. Metronidazole Baseline Establishes Benchmark for Non-Oxide Scaffold Evaluation

Patent US4758565 provides quantitative MIC and MBC data for substituted pyrimidoquinoxaline N-oxide derivatives against a panel of anaerobic bacteria, with metronidazole as the positive control [1]. Example compounds showed MIC values ranging from <0.8 to 3.1 mg/L against multiple anaerobic strains (A–E), with Example 1 (2,3-dihydro-2,2-dimethyl-5-phenyl-8-trifluoromethyl-1H-pyrimido[1,2-a]quinoxaline 6-oxide) demonstrating MIC values of 0.8–3.1 mg/L compared to metronidazole at <0.8–6.2 mg/L across the same panel [1]. The target tetrahydro compound, lacking the N-oxide and the 5-phenyl/8-CF3 substitutions, represents the unsubstituted core scaffold from which these active derivatives are elaborated. Its value lies in serving as the synthetic precursor and baseline comparator for SAR studies, rather than as a direct antimicrobial agent [2].

Anaerobic bacteria MIC Metronidazole comparator Bacteroides fragilis

Synthetic Yield Benchmarking: Solvent-Free Ketene Trapping Route to Pyrimidoquinoxaline Scaffolds

Acyl(quinoxalin-2-yl)ketenes generated by thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones react regioselectively with Schiff bases under solvent-free conditions to form pyrimido[1,6-a]quinoxaline derivatives in good yields [1]. This methodology establishes a synthetic route to pyrimidoquinoxaline scaffolds that is distinct from the traditional nitroarene–tetrahydropyrimidine condensation route used for N-oxide derivatives (as in US4758565 and the Orelli synthesis) . The target tetrahydro compound, as the reduced form of the core, can in principle be accessed via hydrogenation or transfer hydrogenation of the corresponding dihydro or aromatic pyrimidoquinoxaline, offering an alternative entry point to the scaffold family [1].

Synthetic methodology Solvent-free Ketene trapping Regioselectivity

Limitation Statement: High-Strength Direct Comparative Quantitative Data Availability for the Exact CAS 30466-76-3 Compound

An exhaustive search of the primary peer-reviewed literature, patent databases, and authoritative biochemical databases (BindingDB, ChEMBL, PubChem) reveals that 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline (CAS 30466-76-3) has not been the subject of dedicated quantitative structure–activity relationship studies, head-to-head biological comparisons, or detailed physicochemical profiling as a discrete entity [1]. The compound appears predominantly as a catalogued research chemical and synthetic intermediate. All differential evidence presented above is derived from class-level inference based on structurally related N-oxide analogs (which dominate the published literature) and from synthetic methodology papers that establish the scaffold framework [2]. Users should be aware that procurement decisions for this compound currently rest on its structural distinction (non-oxide tetrahydro core, six-membered amidine ring) and synthetic utility rather than on direct comparative biological or pharmacological performance data against named comparators [1].

Evidence gap Research chemical Under-studied scaffold Procurement caveat

Recommended Procurement and Application Scenarios for 2,3,6a,10a-Tetrahydro-1H-pyrimido[1,2-a]quinoxaline


Scaffold-Hopping Medicinal Chemistry: Replacing N-Oxide Pyrimidoquinoxalines with a Non-Redox-Active Core

Medicinal chemistry programs targeting anaerobic bacteria or parasites that have relied on pyrimidoquinoxaline N-oxide leads (e.g., 5-phenyl-2,3-dihydropyrimidoquinoxaline N-oxide 1a) can use the target tetrahydro compound as a non-bioreductive scaffold replacement. The N-oxide series shows potent anti-anaerobic activity (MIC50 0.5–2 μg/mL against B. fragilis; CIM90 superior to metronidazole in 6/13 compounds) but carries redox-dependent mechanism liability [1]. The target compound eliminates the N-oxide while retaining the six-membered amidine ring and quinoxaline core, enabling exploration of N-oxide-independent pharmacology. This is directly supported by the established atropisomerism data showing that six-membered ring conformational properties are maintained independently of the N-oxide moiety [2].

Negative Control for N-Oxide Bioreductive Activation Mechanism Studies

In experimental designs requiring discrimination between N-oxide-dependent and N-oxide-independent biological effects, the target compound serves as the structurally matched negative control. The RSC Advances 2023 study demonstrated that antianaerobic activity of N-oxides correlates with calculated electron affinity, establishing a redox-dependent mechanism [1]. The target tetrahydro compound, lacking the N-oxide oxygen, cannot undergo the requisite one-electron reduction to generate the cytotoxic radical species. Employing this compound alongside active N-oxides such as 1a or 1i–l provides internal validation that observed activity is N-oxide-dependent rather than scaffold-dependent [1]. This application is consistent with the established finding that pyrimidoquinoxaline N-oxides are inactive against T. cruzi, further supporting the value of the non-oxide scaffold in control experiments [3].

Synthetic Intermediate for Diversified Pyrimido[1,2-a]quinoxaline Library Construction

The tetrahydro core serves as a versatile synthetic platform for late-stage diversification. The patented route (US4758565) demonstrates that substituted tetrahydropyrimidines react with nitroaromatics under basic conditions to yield N-oxide derivatives with anti-anaerobic MIC values as low as <0.8 mg/L [1]. The target compound provides the pre-formed tetrahydro pyrimidoquinoxaline framework, bypassing the need for the nitroarene–tetrahydropyrimidine condensation step and enabling direct functionalization at the amidine nitrogen, the quinoxaline aromatic positions, or re-oxidation to the N-oxide [1]. Furthermore, the solvent-free ketene-Schiff base methodology offers an orthogonal route to regioisomeric pyrimido[1,6-a]quinoxalines, reinforcing the importance of securing the correct [1,2-a] regioisomer as the starting material [4].

Conformational Probe for Ring-Size-Dependent Target Recognition Studies

The atropisomerism study directly comparing six-membered pyrimidoquinoxaline N-oxides with five-membered imidazoquinoxaline N-oxides established that ring size modulates the rotational barrier around the biaryl axis in 5-aryl-substituted derivatives [2]. The target compound, bearing the six-membered tetrahydropyrimidine ring, provides the correct ring-size scaffold for studies of conformational dynamics in target binding. Researchers investigating biological targets where amidine ring size influences molecular recognition—such as bacterial enzymes, nuclear receptors, or DNA interactions—should procure the six-membered analog rather than the five-membered imidazo series, as the ring-size effect on conformational restriction is experimentally verified [2].

Quote Request

Request a Quote for 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.